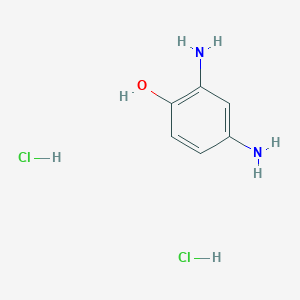

2,4-Diaminophenol dihydrochloride

描述

属性

IUPAC Name |

2,4-diaminophenol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.2ClH/c7-4-1-2-6(9)5(8)3-4;;/h1-3,9H,7-8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQEIJFWAXDQUPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O.2ClH, C6H10Cl2N2O | |

| Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

95-86-3 (Parent) | |

| Record name | 2,4-Diaminophenol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9020401 | |

| Record name | 2,4-Diaminophenol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Grayish-white crystals. (NTP, 1992), Grayish-white solid; [HSDB] Slightly gray crystalline solid; [MSDSonline] | |

| Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Diaminophenol dihydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4871 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 74.3 °F (NTP, 1992), 27.5 G/100 ML WATER @ 15 °C; SLIGHTLY SOL IN ALCOHOL, SLIGHTLY SOL IN ETHER | |

| Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

GRAYISH-WHITE CRYSTALS, NEEDLES | |

CAS No. |

137-09-7 | |

| Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Diaminophenol dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000137097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-diamino-, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Diaminophenol dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-m-phenylenediammonium dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.800 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOPHENOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T1IYY101NX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

432 °F (decomposes) (NTP, 1992), 205 °C | |

| Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20108 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DIAMINOPHENOL DIHYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4363 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

2,4-Diaminophenol dihydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,4-Diaminophenol (B1205310) Dihydrochloride (B599025), a versatile aromatic amine with significant applications in various scientific and industrial fields. This document covers its chemical structure, physicochemical properties, synthesis, and biological effects, with a focus on data relevant to research and development.

Chemical Identity and Structure

2,4-Diaminophenol dihydrochloride is the hydrochloride salt of 2,4-diaminophenol. It is also known by several synonyms, including Amidol, Acrol, and Dianol. The dihydrochloride salt form enhances its stability and solubility in aqueous solutions.

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 137-09-7 | [1][2] |

| Molecular Formula | C₆H₈N₂O·2HCl | [1] |

| Molecular Weight | 197.06 g/mol | [1][3] |

| Appearance | Beige to gray-green crystalline powder | [4][5] |

| Melting Point | 222 °C (decomposes) | [2][4][6] |

| Solubility | 27.5 g/100 mL in water (15 °C) | [4] |

| pH | 1-2 (50 g/L in H₂O at 20°C) | [4][7] |

| Stability | Stable under normal conditions. Sensitive to heat and light. Incompatible with strong oxidizing agents and acids. | [4][5] |

Synthesis

This compound can be synthesized via the hydrogenation of 2,4-dinitrophenol. Several methods have been reported, with one common approach detailed below.

Caption: Workflow for the synthesis of this compound.

Applications

This compound has found utility in several areas, most notably as a photographic developer and as a component in oxidative hair dyes.

Photographic Developer

Under the trade name Amidol, it is a rapidly acting developing agent for black and white photographic papers, known for producing deep black tones.

Hair Dyes

It is used as a "coupler" in permanent hair dye formulations. In the presence of an oxidizing agent (like hydrogen peroxide) and a "primary intermediate," it reacts to form larger dye molecules within the hair shaft, leading to a permanent color change.

Experimental Protocols

Synthesis of this compound

This protocol is based on the hydrogenation of 2,4-dinitrophenol.

Materials:

-

2,4-dinitrophenol

-

37% Hydrochloric acid

-

Methanol

-

Palladium alloy membrane catalyst

-

Hydrogen gas

-

High-pressure reactor

Procedure:

-

Charge the reactor with a 10% aqueous solution of hydrochloric acid and 10 g of 2,4-dinitrophenol.

-

Heat the reactor to 80°C.

-

Introduce hydrogen gas through the membrane catalyst and conduct the hydrogenation for 1 hour with stirring.

-

After cooling the reactor, discharge the solution.

-

Precipitate the this compound by adding 37% hydrochloric acid.

-

Filter the precipitate and wash with methanol to obtain the final product.

Preparation of an Amidol Photographic Developer

The following is a common formula for an Amidol-based photographic developer.

Materials:

-

This compound (Amidol)

-

Sodium sulfite (B76179) (anhydrous)

-

Potassium bromide

-

Distilled water

Stock Solution Preparation:

-

Dissolve 25 g of sodium sulfite (anhydrous) in 1 liter of distilled water.

-

Add 6 g of Amidol to the sulfite solution and stir until dissolved.

-

Add 0.8 g of potassium bromide and stir until dissolved.

Working Solution and Development:

-

Use the developer at full strength.

-

Development time is typically 1.5 to 2 minutes at 20°C.

Biological Activity and Toxicology

Toxicological Profile

The toxicological properties of this compound have been evaluated in various studies. A summary of key findings is provided in the table below.

| Parameter | Species | Route | Value | Reference(s) |

| Acute Oral LD₅₀ | Rat | Oral | 0.24 g/kg | [2] |

| Skin Irritation | Rabbit | Dermal | Irritating | [2] |

| Eye Irritation | Rabbit | Ocular | Severe Irritant | [2] |

| Carcinogenicity | Rat (F344/N) | Gavage | No evidence of carcinogenic activity | [2] |

| Carcinogenicity | Mouse (B6C3F₁) | Gavage | Some evidence of carcinogenic activity (renal tubular cell adenomas in males at high doses) | [2] |

Signaling Pathways and Mechanism of Action

Detailed studies on the specific intracellular signaling pathways modulated by this compound are limited in publicly available literature. However, as a phenolic compound, it can be hypothesized to interact with various cellular processes. Phenolic compounds, in general, are known to modulate a range of signaling pathways, including those involved in inflammation and oxidative stress, such as the NF-κB and MAPK pathways. The metabolism of aminophenols can lead to the formation of reactive species that may induce oxidative stress. For instance, o-aminophenol has been shown to be metabolized in human erythrocytes, a process involving oxy- and methemoglobin. Further research is required to elucidate the precise molecular targets and signaling cascades affected by this compound.

In Vitro Cytotoxicity Assay (Conceptual Workflow)

A general workflow for assessing the in vitro cytotoxicity of this compound using a lactate (B86563) dehydrogenase (LDH) release assay is presented below.

Caption: Generalized workflow for an in vitro cytotoxicity assay.

Safety and Handling

This compound is harmful if swallowed and causes skin and severe eye irritation. It is also a suspected mutagen. Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a chemical with established applications and a well-documented toxicological profile. While its macroscopic uses are understood, further investigation into its molecular mechanisms of action and interaction with biological signaling pathways could unveil new applications or provide a deeper understanding of its toxicological effects. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this compound.

References

- 1. unblinkingeye.com [unblinkingeye.com]

- 2. lostlabours.co.uk [lostlabours.co.uk]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. youtube.com [youtube.com]

- 5. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amidol – Real Photographs [real-photographs.co.uk]

- 7. Cellular signaling perturbation by natural products - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 2,4-Diaminophenol Dihydrochloride (CAS No. 137-09-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity registered under CAS number 137-09-7, 2,4-Diaminophenol dihydrochloride (B599025). It details the compound's synonyms and key physical and chemical characteristics.

Chemical Identity and Synonyms

The compound with CAS number 137-09-7 is formally known as 2,4-Diaminophenol dihydrochloride. It is an aromatic amine and a dihydrochloride salt of 2,4-diaminophenol.[1] This compound is widely known in various industries, particularly in photography and cosmetics, under several trivial and trade names.

A comprehensive list of synonyms includes:

-

4-Hydroxy-m-phenylenediamine dihydrochloride[4]

-

Phenol, 2,4-diamino-, dihydrochloride[2]

-

NCI-C60026[3]

-

UNII-T1IYY101NX[6]

Physical and Chemical Characteristics

This compound is a stable compound, though it can be sensitive to heat and light. It is incompatible with strong oxidizing agents and acids.[7][8] The compound typically appears as a crystalline powder, with its color ranging from white and beige to gray-green or even dark brown.[9][10]

The key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂O·2HCl | [4][5] |

| Molecular Weight | 197.06 g/mol | [4][11] |

| Appearance | Crystalline powder; color can be beige, grayish-white, or gray-green. | [2][9][12] |

| Melting Point | 222 °C (with decomposition) | [5][7][9][11] |

| Solubility | Water: 27.5 g/100 mL (15 °C) | [9] |

| Soluble in acids and alkalies. Somewhat soluble in alcohol and acetone. | ||

| Slightly soluble in ether, chloroform, and petroleum ether. | [1] | |

| pH | 1-2 (50g/L in H₂O at 20 °C) | [9] |

| Bulk Density | 310 kg/m ³ | [7] |

| InChI Key | KQEIJFWAXDQUPR-UHFFFAOYSA-N | [5][6] |

| SMILES | Cl.Cl.Nc1ccc(O)c(N)c1 | [5] |

Logical Relationships of Chemical Identifiers

The following diagram illustrates the relationship between the CAS registry number and the various names and synonyms for this compound.

Representative Experimental Protocol: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a standard analytical technique for assessing the purity of chemical compounds like this compound. While specific parameters may vary based on the equipment and exact methodology, the following protocol outlines a representative approach.

Objective

To determine the purity of a this compound sample by quantifying the main component and detecting any potential impurities.

Materials and Reagents

-

This compound sample

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

Phosphoric acid or Formic acid (for mobile phase modification)

-

Volumetric flasks, pipettes, and vials

Instrumentation

-

HPLC system equipped with a UV-Vis detector

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

Data acquisition and processing software

Workflow Diagram

Procedure

-

Mobile Phase Preparation : Prepare a suitable mobile phase. A common starting point for aromatic amines is a mixture of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. The exact ratio will depend on the column and desired separation.

-

Standard Preparation : Accurately weigh a known amount of a reference standard of this compound and dissolve it in the mobile phase to create a stock solution. Prepare a series of dilutions to generate a calibration curve.

-

Sample Preparation : Accurately weigh the sample to be tested and dissolve it in the mobile phase to a concentration similar to the standard solutions.

-

Chromatographic Conditions :

-

Column : Reversed-phase C18

-

Flow Rate : Typically 1.0 mL/min

-

Injection Volume : 10-20 µL

-

Detector Wavelength : Determined by scanning the UV spectrum of the compound; a wavelength of maximum absorbance should be chosen.

-

Column Temperature : Maintained at a constant temperature, e.g., 25 °C.

-

-

Analysis :

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions followed by the sample solution.

-

Record the chromatograms.

-

-

Data Processing :

-

Identify the peak corresponding to this compound based on the retention time of the standard.

-

Integrate the area of all peaks in the sample chromatogram.

-

Calculate the purity of the sample by expressing the area of the main peak as a percentage of the total area of all peaks.

-

This protocol provides a foundational method for the analysis of this compound. For regulatory or cGMP (current Good Manufacturing Practice) purposes, this method would require full validation to demonstrate its accuracy, precision, linearity, and robustness.

References

- 1. View Attachment [cir-reports.cir-safety.org]

- 2. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. scbt.com [scbt.com]

- 5. 2,4-ジアミノフェノール 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

- 7. This compound; CAS:137-09-7 - Career Henan Chemical Co. [coreychem.com]

- 8. This compound | 137-09-7 [chemicalbook.com]

- 9. chemwhat.com [chemwhat.com]

- 10. This compound, 98% 137-09-7 India [ottokemi.com]

- 11. 2,4-ジアミノフェノール 二塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 12. This compound(137-09-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

2,4-Diaminophenol dihydrochloride molecular weight and chemical formula

An In-depth Guide to 2,4-Diaminophenol Dihydrochloride (B599025)

For researchers, scientists, and professionals in drug development, a precise understanding of chemical compounds is paramount. This document provides a detailed overview of 2,4-Diaminophenol dihydrochloride, focusing on its fundamental chemical properties.

Core Chemical Data

This compound is a salt form of 2,4-Diaminophenol. The addition of two hydrochloride moieties significantly impacts its molecular weight and chemical formula. The following table summarizes these key quantitative data points.

| Property | Value | Citations |

| Molecular Weight | 197.06 g/mol | [1][2][3][4] |

| 197.07 g/mol | [5] | |

| Chemical Formula | C₆H₁₀Cl₂N₂O | [2][4][6] |

| (H₂N)₂C₆H₃OH·2HCl | [7] | |

| C₆H₈N₂O·2HCl | [1] |

Structural Representation

To visualize the relationship between the parent molecule and its dihydrochloride salt, the following diagram illustrates the constituent parts of this compound.

This technical guide serves as a foundational resource. For experimental applications, it is recommended to consult peer-reviewed literature and safety data sheets for comprehensive protocols and handling procedures.

References

- 1. scbt.com [scbt.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound; CAS:137-09-7 - Career Henan Chemical Co. [coreychem.com]

- 4. 137-09-7|this compound|BLD Pharm [bldpharm.com]

- 5. View Attachment [cir-reports.cir-safety.org]

- 6. A17697.14 [thermofisher.com]

- 7. This compound, 98% 137-09-7 India [ottokemi.com]

Solubility of 2,4-Diaminophenol dihydrochloride in water and organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-Diaminophenol dihydrochloride (B599025) in water and various organic solvents. The information is curated for researchers, scientists, and professionals in drug development who require precise solubility data for formulation, synthesis, and quality control purposes.

Executive Summary

2,4-Diaminophenol dihydrochloride, a crystalline powder, exhibits high solubility in aqueous solutions and limited solubility in organic solvents. This document presents quantitative solubility data in water and qualitative information for several organic solvents. Furthermore, it outlines a detailed experimental protocol for determining solubility, based on established international guidelines, to ensure reproducibility and accuracy in laboratory settings.

Physicochemical Properties

This compound (CAS No: 137-09-7) is the dihydrochloride salt of 2,4-diaminophenol. It is a grayish-white to beige or gray-green crystalline powder.[1][2] The presence of amino and hydroxyl functional groups contributes to its polar nature and influences its solubility characteristics. It is generally more soluble in acidic conditions due to the protonation of its amine groups.[3] The compound is also sensitive to heat and light and is incompatible with strong oxidizing agents and acids.[1][2][4]

Quantitative Solubility Data

The solubility of this compound has been determined in water, and qualitative assessments are available for various organic solvents.

Table 1: Solubility in Water

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (g/L) | Reference |

| Water | 15 | 27.5 | 275 | [1][2][4] |

| Water | 20 | - | 275 | [1] |

| Water | 23.5 | ≥ 10 | ≥ 100 | [5] |

Table 2: Qualitative and Limited Quantitative Solubility in Organic Solvents

| Solvent | Solubility Description | Quantitative Data ( g/100 mL) | Reference |

| Alcohol (unspecified) | Somewhat Soluble (for the free base, 2,4-Diaminophenol) | - | [6] |

| Ethanol | Slightly Soluble | ≤ 1 | [7][8] |

| Ether (unspecified) | Slightly Soluble (for the free base, 2,4-Diaminophenol) | - | [6] |

| Acetone | Somewhat Soluble (for the free base, 2,4-Diaminophenol) | - | [6] |

| Chloroform | Slightly Soluble (for the free base, 2,4-Diaminophenol) | - | [6] |

| Petroleum Ether | Slightly Soluble (for the free base, 2,4-Diaminophenol) | - | [6] |

| Non-polar solvents | Little to no solubility | - | [3] |

| DMSO | Soluble | ≥ 10 | [8] |

Note: The solubility in organic solvents for the dihydrochloride salt is not extensively quantified in the available literature. The data for alcohol, acetone, ether, chloroform, and petroleum ether primarily refers to the free base, 2,4-Diaminophenol, and should be considered as an indicator of potential, though likely low, solubility for the dihydrochloride salt.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound, adapted from the OECD Guideline 105 (Flask Method), which is suitable for substances with solubilities above 10⁻² g/L.

4.1. Principle

A saturated solution of this compound is prepared by agitating an excess of the solid compound in the selected solvent at a constant temperature. After reaching equilibrium, the concentration of the dissolved substance in the supernatant is determined by a suitable analytical method.

4.2. Materials and Equipment

-

This compound (purity ≥98%)

-

Solvent of interest (e.g., deionized water, ethanol, methanol, acetone)

-

Thermostatic shaking apparatus or magnetic stirrer with a water bath

-

Centrifuge capable of temperature control

-

Analytical balance (accuracy ±0.1 mg)

-

Volumetric flasks and pipettes (Class A)

-

Syringes and filters (e.g., 0.45 µm PTFE or other suitable material)

-

Analytical instrument for concentration measurement (e.g., UV-Vis Spectrophotometer, HPLC)

-

pH meter (for aqueous solutions)

4.3. Procedure

-

Preliminary Test: To estimate the approximate solubility, add about 0.1 g of this compound to a 10 mL graduated cylinder. Add the solvent in 1 mL increments, shaking vigorously for 1-2 minutes after each addition, until the solid dissolves completely or the total volume of 10 mL is reached. This will help in determining the appropriate amount of substance and solvent for the main test.

-

Sample Preparation: Weigh an amount of this compound that is in excess of its estimated solubility and transfer it to a glass-stoppered flask.

-

Equilibration: Add a measured volume of the solvent to the flask. The flask should be sealed to prevent solvent evaporation and placed in the thermostatic shaker or water bath set to the desired temperature (e.g., 20 ± 0.5 °C). The mixture should be agitated for a sufficient time to reach equilibrium. A preliminary study to determine the time to reach equilibrium is recommended (e.g., by taking samples at 24, 48, and 72 hours).

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the suspension to settle at the test temperature. To ensure complete separation of the solid and liquid phases, centrifuge the sample at the same temperature.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. To avoid including any undissolved particles, it is advisable to filter the sample using a syringe filter that is compatible with the solvent and has been pre-saturated with the solution to avoid loss of the analyte due to adsorption.

-

Concentration Determination: Determine the concentration of this compound in the filtered supernatant using a validated analytical method. For instance, UV-Vis spectrophotometry can be used by measuring the absorbance at a predetermined wavelength and calculating the concentration from a standard calibration curve.

-

Data Reporting: The solubility should be reported in g/L or g/100 mL. At least three replicate experiments should be performed, and the average solubility and standard deviation should be reported.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. chemwhat.com [chemwhat.com]

- 2. Page loading... [guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. This compound CAS#: 137-09-7 [chemicalbook.com]

- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. View Attachment [cir-reports.cir-safety.org]

- 7. This compound, 98% | Fisher Scientific [fishersci.ca]

- 8. health.ec.europa.eu [health.ec.europa.eu]

Physical appearance and crystalline form of 2,4-Diaminophenol dihydrochloride

Core Topic: Physical Appearance and Crystalline Form

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,4-Diaminophenol dihydrochloride (B599025) is a salt of 2,4-diaminophenol, an organic compound that has historical and current applications in various fields, including as a developing agent in black and white photography and as an intermediate in the synthesis of dyes and pharmaceuticals.[1] A thorough understanding of its physical and crystalline properties is essential for its handling, formulation, and quality control in research and development settings. This technical guide provides a comprehensive overview of the known physical appearance and discusses the characterization of the crystalline form of 2,4-Diaminophenol dihydrochloride.

Physical Appearance

This compound is a crystalline solid at room temperature.[1] The reported coloration of the compound varies, likely depending on its purity and the presence of any degradation products. It is crucial for researchers to document the appearance of the material they are working with as part of their experimental records.

The compound is generally described as existing in the following forms:

-

Crystalline Powder: This is the most common description, with a texture ranging from fine to granular.[1][2]

-

Crystals: Individual crystals may also be observed.[3]

-

Chunks: Larger agglomerates of the crystalline material can also occur.

The color of this compound has been reported with significant variability, including:

-

White to off-white[1]

-

Grayish-white

-

Gray-beige

-

Beige to gray-green[2]

-

Pale yellow to brownish[1]

-

Brown to pale brown to grey

This variability in color underscores the importance of sourcing the compound from reputable suppliers with clear specifications and of implementing proper storage conditions to prevent degradation, as it is known to be sensitive to heat and light.

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂O · 2HCl | |

| Molecular Weight | 197.07 g/mol | [3] |

| Melting Point | Decomposes at approximately 222 °C | [3] |

| Solubility in Water | 27.5 g/100 mL (at 15 °C) | [2] |

| pH | 1-2 (50g/l, H₂O, 20℃) | [2] |

Crystalline Form

In the absence of specific data for this compound, this section outlines the general importance and methods for characterizing the crystalline form of a pharmaceutical compound.

Polymorphism: It is plausible that this compound could exist in different polymorphic forms. Polymorphs are different crystalline arrangements of the same molecule, which can have distinct physical properties, including solubility, stability, and melting point. Identifying and controlling polymorphism is a critical aspect of drug development.

Amorphous Form: Besides crystalline forms, the compound could potentially exist in an amorphous state, which lacks a long-range ordered molecular structure. The amorphous form typically exhibits higher solubility but lower stability compared to its crystalline counterparts.

Experimental Protocols

The following are detailed methodologies for the characterization of the physical appearance and crystalline form of a compound like this compound.

Visual Inspection and Microscopy

-

Objective: To determine the macroscopic and microscopic appearance of the compound.

-

Methodology:

-

Macroscopic Examination: Visually inspect the bulk powder for color, homogeneity, and the presence of any agglomerates. Record observations under controlled lighting conditions.

-

Microscopy: Place a small amount of the powder on a microscope slide. Disperse the particles in a suitable, non-dissolving liquid (e.g., mineral oil). Observe the sample under a polarized light microscope.

-

Analysis: Record the particle morphology (e.g., needles, plates, prisms), size distribution, and birefringence.

-

Melting Point Determination

-

Objective: To determine the melting point or decomposition temperature of the compound.

-

Methodology:

-

Load a small, finely powdered sample into a capillary tube.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

-

Record the temperature range from the onset of melting to the complete liquefaction of the sample. For compounds that decompose, the temperature at which decomposition begins is noted.

-

X-Ray Powder Diffraction (XRPD)

-

Objective: To obtain a diffraction pattern characteristic of the crystalline form(s) present in the bulk sample.

-

Methodology:

-

Finely grind the sample to a homogenous powder using a mortar and pestle.

-

Mount the powdered sample in a sample holder.

-

Place the sample holder in the X-ray diffractometer.

-

Acquire the diffraction pattern over a specific range of 2θ angles (e.g., 2° to 40°) using a monochromatic X-ray source (typically Cu Kα).

-

Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a fingerprint for the crystalline phase. The positions and relative intensities of the diffraction peaks can be used to identify the crystalline form and detect the presence of different polymorphs.

-

Single-Crystal X-Ray Diffraction (SC-XRD)

-

Objective: To determine the precise three-dimensional arrangement of atoms in a crystal, including the unit cell dimensions, space group, and atomic coordinates.

-

Methodology:

-

Grow single crystals of suitable size and quality from a solution by slow evaporation, cooling, or vapor diffusion.

-

Mount a single crystal on a goniometer head.

-

Position the crystal in a single-crystal X-ray diffractometer.

-

Collect a complete set of diffraction data by rotating the crystal in the X-ray beam.

-

Analysis: Process the diffraction data to solve and refine the crystal structure. This provides definitive information about the crystalline form.

-

Visualization

The following diagrams illustrate the logical workflow for the characterization of the physical and crystalline properties of a chemical compound.

Caption: Workflow for Physical and Crystalline Characterization.

This guide provides a summary of the currently available information on the physical appearance of this compound and outlines the standard methodologies for its comprehensive characterization. The lack of detailed public data on its crystalline form highlights an opportunity for further research in this area.

References

An In-depth Technical Guide to the Melting Point and Thermal Decomposition of 2,4-Diaminophenol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the melting point and thermal decomposition of 2,4-Diaminophenol dihydrochloride (B599025). This document synthesizes available data, outlines detailed experimental protocols for thermal analysis, and presents a logical workflow for characterization.

Introduction

2,4-Diaminophenol dihydrochloride is a chemical compound used in various applications, including as a photographic developer and in the manufacturing of dyes.[1][2] For researchers and professionals in drug development and materials science, a thorough understanding of its thermal properties is crucial for ensuring stability, safety, and efficacy in its applications. This guide focuses on two key thermal characteristics: its melting point and its behavior upon thermal decomposition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 137-09-7 | [1] |

| Molecular Formula | C₆H₁₀Cl₂N₂O | [2] |

| Molecular Weight | 197.06 g/mol | [1] |

| Appearance | White to green to very dark green to very dark brown and light grey to dark grey powder or crystals. | [1] |

Melting Point

The melting point of this compound is consistently reported in the literature as a decompositional melting point, indicating that the substance decomposes as it melts. This is a critical consideration for any application involving heating of the material. A summary of reported melting points is presented in Table 1. The slight variations in the reported temperatures may be attributed to differences in experimental conditions, such as heating rate and the purity of the sample.

Table 1: Reported Melting Points of this compound

| Melting Point (°C) | Notes | Source |

| 222 | with decomposition (dec.) | [1] |

| 205 | Decomposes at 222°C or 195°C | [3] |

Thermal Decomposition

In the absence of specific experimental data, this guide provides a generalized yet detailed protocol for how such data could be obtained, based on standard methodologies. The thermal decomposition of related aminophenol compounds can involve complex reactions, including oxidation and polymerization.[4][5] To definitively identify the decomposition products of this compound, techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be required.[6][7][8]

Experimental Protocols for Thermal Analysis

The following sections detail the methodologies for determining the melting point and characterizing the thermal decomposition of this compound.

This protocol is based on standard capillary melting point determination techniques.

Objective: To determine the melting range of this compound.

Apparatus:

-

Melting point apparatus with a heated block or oil bath

-

Capillary tubes (sealed at one end)

-

Thermometer or digital temperature probe

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise measurement (e.g., 1-2 °C/min) as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid particle melts (the end of melting) are recorded. This range is the melting point range. Given that the substance decomposes, visual changes such as darkening of the sample should also be noted.

The following protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are generalized and should be adapted based on the specific instrumentation available.

5.2.1. Differential Scanning Calorimetry (DSC)

Objective: To determine the melting temperature and enthalpy of fusion, and to observe any other thermal events such as decomposition.

Apparatus:

-

Differential Scanning Calorimeter

-

Aluminum or other suitable sample pans and lids

-

Crimper for sealing pans

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) of this compound is placed in a sample pan, which is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The system is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to prevent oxidation.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point (e.g., from room temperature to 300 °C).

-

Data Analysis: The resulting DSC curve (heat flow vs. temperature) is analyzed to determine the onset temperature of melting, the peak melting temperature, and the enthalpy of fusion (the area under the melting peak). Any exothermic or endothermic events associated with decomposition will also be recorded.

5.2.2. Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Apparatus:

-

Thermogravimetric Analyzer

-

Sample pans (e.g., platinum or alumina)

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in the TGA sample pan.

-

Instrument Setup: The sample pan is placed in the TGA furnace. The system is purged with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min).

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a wide temperature range (e.g., from room temperature to 600 °C) to ensure complete decomposition.

-

Data Analysis: The TGA curve (percent weight loss vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum rates of weight loss (from the derivative of the TGA curve, DTG), and the residual mass at the end of the experiment.

Visualizations

The following diagrams illustrate the experimental workflow for the thermal analysis of this compound.

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

References

- 1. This compound, 98% 137-09-7 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 2. This compound, 98+% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. View Attachment [cir-reports.cir-safety.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. digital.csic.es [digital.csic.es]

- 7. Pyrolysis-GC-MS | Pyrolysis Gas Chromatography | EAG Laboratories [eag.com]

- 8. pstc.org [pstc.org]

Spectroscopic data including UV, IR, and NMR for 2,4-Diaminophenol dihydrochloride

This technical guide provides an in-depth overview of the spectroscopic data for 2,4-Diaminophenol dihydrochloride (B599025), a compound utilized in dye manufacturing and as a color accelerator in photographic developers. The following sections detail its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopic profiles, along with representative experimental protocols for these analytical techniques. The information is intended for researchers, scientists, and professionals in drug development and chemical analysis.

Spectroscopic Data

The spectroscopic data for 2,4-Diaminophenol dihydrochloride has been primarily characterized in studies conducted by the National Toxicology Program (NTP).[1][2] While the full dataset is contained within their technical reports, the key spectral features are summarized below.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound in an aqueous medium reveals characteristic absorbance maxima related to the electronic transitions of the substituted benzene (B151609) ring.

| Parameter | Value | Conditions | Source |

| λmax 1 | 235 nm | Water, pH 3 | Generic Spectral Data |

| λmax 2 | 280 nm (shoulder) | Water, pH 3 | Generic Spectral Data |

Molar absorptivity (ε) values were not available in the reviewed literature.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. As a crystalline solid, the spectrum is typically obtained using a KBr pellet or Attenuated Total Reflectance (ATR) technique. The presence of hydroxyl, amino, and aromatic C-H bonds, as well as the aromatic ring structure, gives rise to distinct vibrational modes.

| Wavenumber (cm-1) | Vibration Type | Functional Group |

| 3550 - 3200 (broad) | O-H Stretch | Phenolic Hydroxyl |

| 3400 - 3250 (multiple bands) | N-H Stretch | Primary Amino (as -NH3+ salt) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| ~1600 | N-H Bending | Primary Amino (as -NH3+ salt) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1335 - 1250 | C-N Stretch | Aromatic Amine |

| 1320 - 1000 | C-O Stretch | Phenol |

| 900 - 675 | C-H Bending (out-of-plane) | Aromatic |

This table is based on typical IR absorption ranges for the functional groups present. A specific peak list from an authenticated spectrum was not available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. For the dihydrochloride salt, spectra are often recorded in a deuterated solvent such as D₂O.

1H NMR (Proton NMR)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.0 - 7.5 | Multiplets | Aromatic Protons (H-3, H-5, H-6) |

| Variable, broad | Singlet | -NH3+ Protons |

| Variable, broad | Singlet | -OH Proton |

Note: The chemical shifts of the amine and hydroxyl protons are variable and depend on concentration, temperature, and solvent. In D₂O, these protons may exchange with deuterium, leading to a decrease or disappearance of their signals.

13C NMR (Carbon-13 NMR)

| Chemical Shift (δ) ppm | Assignment |

| ~150-160 | C1 (-OH) |

| ~140-150 | C4 (-NH2) |

| ~135-145 | C2 (-NH2) |

| ~115-125 | C6 |

| ~110-120 | C5 |

| ~105-115 | C3 |

Source for 13C NMR data in D₂O: SpectraBase.[3] The assignments are based on typical chemical shift ranges for substituted aromatic rings.

Experimental Protocols

The following are detailed, representative methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of solid, water-soluble aromatic amine salts.

UV-Vis Spectroscopy

-

Sample Preparation : A stock solution of this compound is prepared by accurately weighing approximately 10-20 mg of the solid and dissolving it in a known volume (e.g., 100 mL) of deionized water, adjusted to pH 3 with a suitable acid (e.g., HCl). A working solution is then prepared by diluting the stock solution to a final concentration of approximately 5-10 µg/mL.

-

Instrumentation : A dual-beam UV-Visible spectrophotometer is used for the analysis.

-

Blanking : The spectrophotometer is zeroed using a cuvette filled with the same pH 3 deionized water used to prepare the sample solution.

-

Data Acquisition : The UV-Vis spectrum of the sample solution is recorded over a wavelength range of 200-400 nm. The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes the KBr pellet method, a common technique for acquiring IR spectra of solid samples.

-

Sample Preparation : Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder using an agate mortar and pestle.

-

Pellet Formation : The homogenous mixture is transferred to a pellet die. A hydraulic press is used to apply approximately 8-10 tons of pressure to the die, forming a thin, transparent KBr pellet containing the sample.

-

Data Acquisition : A background spectrum of the empty sample compartment is first collected. The KBr pellet is then placed in the sample holder of the FTIR spectrometer.

-

Spectral Collection : The IR spectrum is recorded, typically in the range of 4000-400 cm-1, by co-adding a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm-1).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O) in a standard 5 mm NMR tube. The sample is gently agitated to ensure complete dissolution.

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used for the analysis.

-

1H NMR Acquisition : The spectrometer is tuned and shimmed for the proton nucleus. A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

13C NMR Acquisition : The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled 13C NMR spectrum is acquired. Due to the low natural abundance of 13C, a larger number of scans and a longer relaxation delay may be required compared to 1H NMR.

-

Data Processing : The resulting Free Induction Decays (FIDs) for both 1H and 13C spectra are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to an internal or external standard (e.g., TSP for samples in D₂O).

Visualized Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a solid organic compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Carcinogenic Potential of 2,4-Diaminophenol Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the carcinogenic potential of 2,4-Diaminophenol dihydrochloride (B599025), a compound utilized in the manufacturing of dyes and as a color accelerator in photographic developers. This document synthesizes findings from pivotal long-term animal bioassays and a battery of genotoxicity studies. Quantitative data from these studies are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate replication and further investigation. Furthermore, this guide visualizes the experimental workflow of the primary carcinogenicity bioassay and proposes a potential signaling pathway for the observed renal toxicity, a key non-neoplastic effect, using the Graphviz DOT language. The information herein is intended to serve as a critical resource for researchers, scientists, and professionals engaged in drug development and chemical safety assessment.

Carcinogenicity Assessment

The carcinogenic potential of 2,4-Diaminophenol dihydrochloride was primarily evaluated in a 2-year gavage study conducted by the National Toxicology Program (NTP). The study involved F344/N rats and B6C3F1 mice.

Study Design and Dosing

Groups of 60 male and 60 female F344/N rats were administered 0, 12.5, or 25 mg/kg of this compound in corn oil by gavage, five days a week for 103 weeks. Similarly, groups of 60 male and 60 female B6C3F1 mice were administered 0, 19, or 38 mg/kg on the same schedule.[1]

Summary of Findings

Under the conditions of these 2-year gavage studies, there was no evidence of carcinogenic activity in male or female F344/N rats.[1] However, there was some evidence of carcinogenic activity in male B6C3F1 mice, based on an increased incidence of renal tubule adenomas.[1] There was no evidence of carcinogenic activity in female B6C3F1 mice.[1]

Data Presentation

The following tables summarize the incidence of neoplasms in the 2-year gavage study of this compound.

Table 1: Incidence of Renal Tubule Neoplasms in Male B6C3F1 Mice

| Treatment Group (mg/kg) | Number of Animals Examined | Renal Tubule Adenoma | Renal Tubule Carcinoma |

| 0 (Control) | 50 | 0 | 0 |

| 19 | 50 | 1 | 0 |

| 38 | 50 | 6 | 0 |

| Statistically significant increase (p<0.05) |

Table 2: Survival of Rats and Mice in the 2-Year Gavage Study

| Species | Sex | Dose (mg/kg) | Number of Animals | Survival Rate (%) |

| Rat | Male | 0 | 50 | 68 |

| 12.5 | 50 | 72 | ||

| 25 | 50 | 64 | ||

| Rat | Female | 0 | 50 | 78 |

| 12.5 | 50 | 80 | ||

| 25 | 50 | 72 | ||

| Mouse | Male | 0 | 50 | 80 |

| 19 | 50 | 78 | ||

| 38 | 50 | 72 | ||

| Mouse | Female | 0 | 50 | 82 |

| 19 | 50 | 80 | ||

| 38 | 50 | 76 |

Experimental Protocols: Carcinogenicity Bioassay

The following is a detailed methodology for the 2-year gavage study of this compound as conducted by the NTP.

-

Test Substance: this compound (>97% pure)

-

Vehicle: Corn oil

-

Animal Species: F344/N rats and B6C3F1 mice

-

Age of Animals at Study Start: 6 weeks

-

Group Size: 60 animals of each sex per dose group

-

Dosing Regimen:

-

Rats: 0, 12.5, or 25 mg/kg body weight

-

Mice: 0, 19, or 38 mg/kg body weight

-

-

Route of Administration: Gavage

-

Frequency of Dosing: 5 days per week

-

Duration of Study: 103 weeks

-

Observations:

-

Animals were observed twice daily for morbidity and mortality.

-

Body weights and feed consumption were recorded weekly for the first 13 weeks and then monthly.

-

Complete necropsies were performed on all animals.

-

Histopathological examinations were conducted on all major tissues and organs.

-

Genotoxicity Assessment

This compound was evaluated in a battery of in vitro and in vivo genotoxicity assays.

Summary of Genotoxicity Findings

The compound was found to be mutagenic in the Salmonella typhimurium assay in the presence of metabolic activation. It also induced mutations in the mouse lymphoma assay. However, it did not induce sister chromatid exchanges or chromosomal aberrations in Chinese hamster ovary (CHO) cells and was not mutagenic in the Drosophila melanogaster sex-linked recessive lethal test.

Table 3: Summary of Genotoxicity Data for this compound

| Assay | Test System | Metabolic Activation | Result |

| Gene Mutation | Salmonella typhimurium (strains TA98, TA100, TA1535, TA1537) | With and Without S9 | Positive (TA98 with S9)[1] |

| Gene Mutation | Mouse Lymphoma L5178Y/TK+/- cells | Without S9 | Positive[1] |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) cells | With and Without S9 | Negative |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | With and Without S9 | Negative |

| Sex-Linked Recessive Lethal | Drosophila melanogaster | N/A (in vivo) | Negative |

Experimental Protocols: Genotoxicity Assays

-

Strains: S. typhimurium TA98, TA100, TA1535, and TA1537.

-

Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction.

-

Method: Plate incorporation assay.

-

Procedure: Various concentrations of this compound were added to molten top agar (B569324) containing the respective bacterial strain and with or without S9 mix. The mixture was poured onto minimal glucose agar plates.

-

Incubation: Plates were incubated at 37°C for 48 hours.

-

Endpoint: The number of revertant colonies was counted. A positive response was defined as a dose-related increase in revertant colonies.

-

Cell Line: L5178Y/TK+/- mouse lymphoma cells.

-

Metabolic Activation: Not employed in the reported positive study.[1]

-

Procedure: Cells were exposed to various concentrations of this compound for a specified period.

-

Endpoint: Forward mutation at the thymidine (B127349) kinase (TK) locus, measured by resistance to the cytotoxic effects of trifluorothymidine (TFT).

Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow: 2-Year Carcinogenicity Bioassay

Caption: Workflow of the 2-year carcinogenicity bioassay.

Proposed Signaling Pathway for this compound-Induced Renal Toxicity

While the precise signaling pathways for this compound-induced renal toxicity are not fully elucidated, a plausible mechanism involves the induction of oxidative stress, a known factor in aminophenol-induced nephrotoxicity. The following diagram illustrates a potential pathway.

Caption: Proposed oxidative stress-mediated renal toxicity pathway.

Discussion

The collective evidence from the NTP 2-year bioassay indicates that this compound exhibits carcinogenic activity in male mice, specifically targeting the renal tubules. The absence of a carcinogenic response in rats and female mice suggests a species- and sex-specific effect. The renal toxicity observed in both rats and mice at higher doses points to the kidney as a primary target organ for this compound's toxicity.

The genotoxicity profile of this compound is mixed. Its mutagenicity in the Ames test (with metabolic activation) and the mouse lymphoma assay suggests it can induce gene-level mutations. The lack of activity in inducing chromosomal aberrations or sister chromatid exchanges suggests it may not be a potent clastogen.

The proposed mechanism of renal toxicity centers on the induction of oxidative stress. This is a common pathway for many nephrotoxic agents, including other aminophenol compounds. The generation of reactive oxygen species can lead to cellular damage and activate stress-response signaling pathways such as the MAPK cascade, ultimately leading to cell death. The activation of the Nrf2 pathway represents a cellular defense mechanism against oxidative stress. The balance between these damage and defense pathways likely determines the extent of renal injury.

Conclusion

This compound demonstrates some evidence of carcinogenic activity in male B6C3F1 mice, with the kidney being the target organ. The compound is mutagenic in some in vitro systems. The observed renal toxicity is likely mediated, at least in part, by the induction of oxidative stress. Further research is warranted to fully elucidate the specific molecular mechanisms underlying the species- and sex-specific carcinogenicity and the precise signaling pathways involved in its nephrotoxic effects. This information is crucial for accurate risk assessment and the development of safer alternatives in its industrial applications.

References

2,4-Diaminophenol Dihydrochloride: A Technical Guide to Acute Toxicity, Health Hazards, and LD50

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acute toxicity, health hazards, and lethal dose (LD50) of 2,4-Diaminophenol dihydrochloride (B599025). The information is compiled from peer-reviewed studies and safety assessments to support research, development, and safety protocols involving this compound.

Acute Toxicity: Quantitative Data

The acute toxicity of 2,4-Diaminophenol dihydrochloride has been evaluated through various routes of administration in animal models. The median lethal dose (LD50), a key indicator of acute toxicity, is summarized in the table below.

| Test Species | Route of Administration | LD50 Value | Remarks |

| Rat (Wistar albino) | Oral | 240 mg/kg bw[1] | In an acute oral study, mortality was observed in all treated animals at doses ≥410 mg/kg bw by the end of the second day.[1] |

| Rat | Oral | 0.24 g/kg (240 mg/kg)[2][3] | Clinical signs in survivors included alopecia, emaciation, chromorhinorrhea, and wetness of the anogenital area. Upon necropsy, abnormalities of the lungs, liver, spleen, and gastrointestinal tract were observed.[2] |

| Not Specified | Intraperitoneal | 50 mg/kg (Lowest reported lethal dose - LDLo)[2] | Data for 2,4-Diaminophenol. |

Health Hazards

This compound presents a range of health hazards, from irritation to potential long-term effects. A summary of these hazards is presented below, followed by more detailed descriptions.

| Hazard Type | Species | Effect |

| Skin Irritation | Albino Rabbit | Irritant[2] |

| Albino Guinea Pig | Not an irritant (at concentrations from 0.2% to 10.0% in petrolatum)[2] | |

| Eye Irritation | Albino Rabbit | Severe irritant and ocular corrosive agent[2] |

| Skin Sensitization | Guinea Pig | Not a sensitizer (B1316253) (at challenge concentrations of ~0.1% and 1.0% in petrolatum)[2] |

| Genotoxicity | Salmonella typhimurium (TA98) | Mutagenic with metabolic activation[4] |

| L5178Y Mouse lymphoma cells | Mutagenic without metabolic activation[4] | |

| Chinese Hamster Ovary (CHO) cells | No induction of sister chromatid exchanges or chromosomal aberrations[4] | |

| Drosophila melanogaster | Equivocal results (feed administration), Negative results (injection)[4] | |

| Carcinogenicity | F344/N Rats (Male & Female) | No evidence of carcinogenic activity (gavage, 12.5 or 25 mg/kg)[2] |

| B6C3F1 Mice (Male) | Some evidence of carcinogenic activity (increased incidences of renal tubular cell adenomas at 38 mg/kg)[2] | |

| B6C3F1 Mice (Female) | No evidence of carcinogenic activity (gavage, 19 or 38 mg/kg)[2] | |

| Target Organ Toxicity | Rat | Renal toxicity (dose-dependent)[2][3] |

Detailed Health Hazard Profile

Acute Effects:

-

Ingestion: Harmful if swallowed.[5] Systemic effects may include a rise in blood pressure, vertigo, tremors, convulsions, and coma.[5] It may also cause irritation of the digestive tract.[5]

-

Inhalation: May cause respiratory tract irritation and potential allergic respiratory reactions.[5]

-

Skin Contact: Causes skin irritation.[5] It may also lead to skin sensitization, an allergic reaction that becomes apparent upon re-exposure.[5] Severe dermatitis and urticaria (hives) have been reported.[5]

-

Eye Contact: Causes serious eye irritation.[5] Effects can include conjunctivitis, tearing, abnormal protrusion of the eyeball, and eye inflammation, with a risk of blindness.[5]

Chronic and Other Health Effects:

-

Renal Toxicity: Dose-dependent renal toxicity has been observed in acute, short-term, subchronic, and chronic oral toxicity tests in rats.[2][3] Renal toxic effects were noted at doses as low as approximately one-ninth of the oral LD50 in rats.[2]

-

Genotoxicity: The genotoxic potential of this compound is mixed. It has shown mutagenic activity in some in-vitro systems (Salmonella and mouse lymphoma assays) but was not found to induce chromosomal damage in CHO cells.[4] In-vivo results in Drosophila were inconclusive.[4]

-

Carcinogenicity: Long-term gavage studies conducted by the National Toxicology Program (NTP) found no evidence of carcinogenic activity in male or female F344/N rats.[2] In mice, there was some evidence of carcinogenic activity in males, based on an increased incidence of renal tubular cell adenomas at the highest dose, but no evidence in females.[2]

Experimental Protocols

Detailed methodologies for key toxicological assessments are crucial for the interpretation of results and the design of future studies. The following sections outline the typical experimental protocols for acute oral, dermal, and eye irritation studies, based on internationally recognized guidelines.

Acute Oral Toxicity Study (Following OECD Guideline 401 Principles)

An acute oral toxicity study provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[3]

Methodology:

-

Test Animals: Healthy, young adult rodents (typically rats of a single sex) are used. At least 5 animals are assigned to each dose level.[3]

-

Housing: Animals are housed in a controlled environment with a temperature of approximately 22°C (± 3°) and relative humidity between 30-70%.[3]

-

Dosing: The test substance is administered orally by gavage in graduated doses to several groups of animals, with one dose per group.[3] The substance is often dissolved or suspended in a suitable vehicle, such as corn oil.

-

Observation Period: Animals are observed for a period of at least 14 days.[3]

-

Clinical Observations: Cageside observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.[3] Particular attention is paid to signs of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.[3] The time of death is recorded as precisely as possible.[3]

-

Necropsy: All animals that die during the study and all surviving animals at the end of the observation period are subjected to a gross necropsy.[3]

General workflow of an acute oral toxicity study.

Acute Dermal Irritation/Corrosion Study (Following OECD Guideline 404)

This test assesses the potential of a substance to cause irritation or corrosion when applied to the skin.

Methodology:

-

Test Animal: The albino rabbit is the preferred species.[2][6] Healthy, young adult animals with intact skin are used.[6]

-

Preparation: Approximately 24 hours before the test, the fur is removed from a small area (about 6 cm²) of the animal's back.[2][6]

-

Application: A single dose of 0.5 g of the solid test substance (moistened with a small amount of a suitable vehicle to ensure good skin contact) is applied to the prepared skin area and covered with a gauze patch and semi-occlusive dressing.[2][7] An untreated area of skin serves as a control.[2]

-

Exposure: The exposure period is 4 hours.[2] After exposure, any residual test substance is removed.[2]

-

Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours) after patch removal, and the observation period can extend up to 14 days to assess the reversibility of the effects.[2]

-

Scoring: The severity of skin reactions is scored using a standardized system.

Acute Eye Irritation/Corrosion Study (Following OECD Guideline 405)

This study evaluates the potential of a substance to cause irritation or corrosion to the eye.

Methodology:

-

Test Animal: The albino rabbit is the recommended species.[8]

-

Pre-examination: Both eyes of the animal are examined within 24 hours before the test to ensure no pre-existing irritation or defects are present.[4][9]

-

Application: A single dose of the test substance (e.g., 0.1 mL for liquids or not more than 0.1 g for solids) is instilled into the conjunctival sac of one eye.[10] The other eye remains untreated and serves as a control.[4]

-

Observation: The eyes are examined for ocular reactions at 1, 24, 48, and 72 hours after application.[8] The observation period may be extended to assess the reversibility of any observed effects.[8]

-

Scoring: Lesions of the cornea, iris, and conjunctiva are scored at each examination to evaluate the degree of irritation.[8]

References

- 1. DERMAL IRRITATION STUDY ACCORDING TO OECD(404) GUIDELINES | PPTX [slideshare.net]

- 2. oecd.org [oecd.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. oecd.org [oecd.org]

- 6. Acute Dermal Irritation OECD 404 - Altogen Labs [altogenlabs.com]

- 7. downloads.regulations.gov [downloads.regulations.gov]

- 8. oecd.org [oecd.org]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. chemview.epa.gov [chemview.epa.gov]

Methodological & Application

Application Notes and Protocols: 2,4-Diaminophenol Dihydrochloride (Amidol) as a Photographic Developer

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Diaminophenol (B1205310) dihydrochloride (B599025), commercially known as Amidol, is a potent developing agent in black and white photography, introduced in 1892.[1][2] Chemically, it is a dihydrogen chloride salt of 2,4-diaminophenol with the molecular formula C₆H₈N₂O·2HCl.[3] Amidol is notable for its ability to develop photographic emulsions in a slightly acidic to neutral pH environment, unlike most other developing agents that require a strongly alkaline solution.[1][2] This unique characteristic, along with its capacity to produce deep blacks, excellent tonal separation, and fine grain, has made it a developer of choice for fine art photographers, including Edward Weston.[4][5]

However, its application requires careful consideration due to its rapid oxidation and short solution life, as well as its toxicity.[2][6][7] These notes provide detailed formulations, protocols, and safety information for the effective use of 2,4-Diaminophenol dihydrochloride in a research and professional setting.

Chemical and Physical Properties

-

Synonyms: Amidol, this compound, Acrol, Diaminophenol.[6]

-

Appearance: Fine white, grayish-white, or bluish-gray crystalline powder.[6][8]

-

Solubility: Highly soluble in water and sulfite (B76179) solutions.[6][7]

-

Stability: Stable as a dry powder. In solution, it oxidizes rapidly, giving the working solution a lifespan of only 2-3 hours.[7][9][10] The addition of a weak acid, such as citric or lactic acid, can improve its keeping properties.[2][6][7]

Developer Characteristics

-

Activity: Amidol is a highly energetic developing agent that requires only sodium sulfite to become active; no additional alkali accelerator (like sodium carbonate or borax) is necessary.[2][6][7]

-

Image Tone: Produces prints with neutral to cold tones, characterized by deep, rich blacks and crisp tonal separation.[9][10]

-